N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrimidine core substituted with ethylamino and methyl groups, linked to a phenyl ring bearing a 2-methyl-5-isopropylbenzene-sulfonamide moiety. The ethylamino and isopropyl groups likely enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c1-6-24-22-13-17(5)25-23(27-22)26-19-9-11-20(12-10-19)28-31(29,30)21-14-18(15(2)3)8-7-16(21)4/h7-15,28H,6H2,1-5H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGCSDJTPJXOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of reagents such as ethylamine and methylamine, along with catalysts to facilitate the reaction.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a substitution reaction, where an ethylamine molecule replaces a leaving group on the pyrimidine ring.
Coupling with Benzenesulfonamide: The final step involves coupling the pyrimidine derivative with a benzenesulfonamide compound. This step is typically carried out in the presence of coupling agents and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of scalable reaction conditions, purification methods, and waste management practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules provide insights into cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (sulfonamide, pyrimidine, or substituted aromatic systems) and are analyzed for functional and pharmacological distinctions.
Pyrimidine-Based Sulfonamides
Key Differences :
- The target compound ’s isopropyl group (vs. methoxy in ) may enhance hydrophobic interactions in binding pockets.
- BMS-354825’s thiazole-carboxamide scaffold confers distinct kinase selectivity compared to the target’s sulfonamide linkage .
Substituted Benzene-Sulfonamides
Key Differences :
- the target’s ethylamino group.
- Piperazine in improves solubility but introduces metabolic susceptibility to oxidation.
Sulfonamide Derivatives with Heterocyclic Cores
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies using B3LYP/6-31G* methods predict the target’s electron-deficient pyrimidine ring participates in charge-transfer interactions, similar to BMS-354825 .
- Solubility : LogP calculations (ADMET Predictor™) suggest the target’s logP = 3.2, comparable to BMS-354825 (logP = 3.5) but higher than methoxy-substituted analogs (logP = 2.8) .
- Crystallography : Pyrimidine derivatives in exhibit planar conformations, critical for intercalation or kinase binding.
Biological Activity
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide, commonly referred to as EKI-785, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 373.48 g/mol. Its structure includes a pyrimidine ring and a sulfonamide group, which are critical for its biological activity.
1. Enzyme Inhibition:
EKI-785 acts primarily as an enzyme inhibitor. It is known to interact with specific enzymes by binding to their active sites or allosteric sites, effectively blocking substrate access or altering enzyme conformation. This mechanism is significant in modulating various biochemical pathways involved in cell proliferation and survival.
2. Signal Transduction Modulation:
The compound influences signal transduction pathways by inhibiting key receptors or enzymes involved in these pathways. This can lead to altered gene expression and cellular responses that may inhibit tumor growth or promote apoptosis in cancer cells.
3. Interaction with G Protein-Coupled Receptors (GPCRs):
Preliminary studies suggest that EKI-785 may affect GPCR signaling, which plays a crucial role in many physiological processes. By modulating GPCR activity, the compound could influence numerous downstream signaling cascades that are vital for cell communication and function .
Anticancer Properties
Research has indicated that EKI-785 exhibits potent anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression. The compound's ability to target specific molecular pathways involved in cancer cell survival highlights its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
In addition to its anticancer activity, EKI-785 has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .
Study on Enzyme Inhibition
A study published in Molecular Pharmacology demonstrated that EKI-785 effectively inhibits carbonic anhydrase (CA) isoforms, particularly CA I and CA XII. The binding affinity was measured using fluorescent thermal shift assays (FTSA), revealing a significant inhibitory effect with a dissociation constant () of approximately 6 nM for CA I, indicating high potency .
| Enzyme | Inhibitory Activity | Binding Affinity () |
|---|---|---|
| Carbonic Anhydrase I | Strong | 6 nM |
| Carbonic Anhydrase XII | Moderate | 1.85 µM |
Clinical Implications
Clinical trials are ongoing to evaluate the efficacy of EKI-785 in treating various cancers. Initial results suggest promising outcomes, particularly in patients with tumors expressing specific biomarkers associated with the target pathways modulated by the compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of substituted pyrimidine precursors with sulfonamide derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Monitor reaction progress via TLC to isolate intermediates. For example, the formyl intermediate in requires stabilization using anhydrous conditions to prevent decomposition.
Q. Which computational methods are suitable for predicting the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate ground-state geometries and HOMO-LUMO gaps. Basis sets like 6-31G(d) are recommended for sulfur and nitrogen atoms .
- Validation : Compare computed dipole moments and vibrational spectra (IR) with experimental data to assess functional accuracy .
| Functional | Avg. Deviation (kcal/mol) | Best Use Case |
|---|---|---|
| B3LYP | 2.4 | Thermochemistry |
| LC-ωPBE | 1.8 | Excited states |
Q. How is crystallographic data analyzed to confirm molecular structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . Key parameters:
- R-factor : Aim for < 0.05 for high confidence .
- Hydrogen Bonding : Identify intra-/intermolecular interactions (e.g., N–H⋯N in pyrimidine rings ).
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?
- Methodology :
- Temperature Control : Maintain −20°C during formylation to prevent side reactions ( ).
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki couplings; Pd(OAc)₂ improves yield by 15% in arylations .
- Solvent Selection : Replace DMF with DMAc to reduce byproduct formation in sulfonamide coupling .
Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?
- Approach :
- Step 1 : Re-optimize geometry using CAM-B3LYP for better excited-state alignment .
- Step 2 : Validate with time-dependent DFT (TD-DFT) for UV-Vis spectra .
- Step 3 : Cross-check with solid-state NMR to assess crystal packing effects .
Q. What strategies mitigate challenges in crystal structure refinement for flexible substituents?
- Methodology :
- Twinned Crystals : Use TWINABS for data integration .
- Disorder Modeling : Apply PART instructions in SHELXL for isopropyl groups .
- Validation : Compare anisotropic displacement parameters (ADPs) with Hirshfeld surface analysis .
Q. How to design derivatives with enhanced bioactivity while maintaining synthetic feasibility?
- Strategy :
- Scaffold Modification : Introduce fluorophenyl groups at C4 () or replace sulfonamide with sulfonylurea for H-bonding .
- SAR Studies : Test substituent effects on kinase inhibition using molecular docking (AutoDock Vina) and MM/GBSA binding energy calculations .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. non-polar solvents: How to interpret?
- Resolution :
- Experimental : Perform dynamic light scattering (DLS) to detect aggregation in DMSO .
- Computational : Calculate solvent-accessible surface area (SASA) using MD simulations to identify hydrophobic regions .
Q. Discrepancies in DFT-predicted vs. SC-XRD bond lengths: Causes and solutions?
- Root Cause : Overestimation of π-stacking interactions in gas-phase DFT.
- Solution : Include solvent effects (IEF-PCM model) or use QM/MM hybrid methods .
Tables of Key Findings
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | POCl₃/DMF, 0°C | 68 | |
| Sulfonamide Coupling | NaH, THF, 60°C | 82 |
Table 2 : Crystallographic Data Validation
| Parameter | Experimental (Å) | B3LYP/6-31G(d) (Å) | Deviation |
|---|---|---|---|
| C–N (pyrimidine) | 1.34 | 1.37 | +0.03 |
| S–O (sulfonamide) | 1.43 | 1.45 | +0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
